6-bromo-1-[(4-ethylphenyl)carbonyl]-1-methyl-1a-(morpholin-4-ylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
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Overview
Description
- This compound belongs to the class of cyclopropa[c]chromenones, which exhibit interesting biological activities.
- Its structure features a fused cyclopropyl ring and a chromenone core.
- The bromine substitution at position 6 enhances its reactivity and influences its properties.
Preparation Methods
Reaction Conditions: The coupling typically employs a palladium catalyst, base, and solvent (e.g., DMF or toluene).
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Palladium catalysts, bases, and boron reagents are essential.
Major Products: Diverse products arise from different substitution patterns.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor, anti-inflammatory).
Medicine: Potential drug candidates.
Industry: Limited applications due to its complexity.
Mechanism of Action
Targets: Likely interacts with cellular proteins or enzymes.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The cyclopropyl ring and bromine substitution set it apart.
Similar Compounds: Related compounds include other chromenones and cyclopropa[c]chromenones.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
Molecular Formula |
C25H24BrNO5 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
6-bromo-1-(4-ethylbenzoyl)-1-methyl-1a-(morpholine-4-carbonyl)-7bH-cyclopropa[c]chromen-2-one |
InChI |
InChI=1S/C25H24BrNO5/c1-3-15-4-6-16(7-5-15)21(28)24(2)20-18-14-17(26)8-9-19(18)32-23(30)25(20,24)22(29)27-10-12-31-13-11-27/h4-9,14,20H,3,10-13H2,1-2H3 |
InChI Key |
UZGYXLOLRQBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2(C3C2(C(=O)OC4=C3C=C(C=C4)Br)C(=O)N5CCOCC5)C |
Origin of Product |
United States |
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